REACTION_SMILES
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[C:1](#[N:2])[c:3]1[n:4][cH:5][cH:6][cH:7][c:8]1[C:9]([F:10])([F:11])[F:12].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:13][CH2:14][O:15][CH2:16][CH3:17].[ClH:19].[OH2:18]>>[C:1]([c:3]1[n:4][cH:5][cH:6][cH:7][c:8]1[C:9]([F:10])([F:11])[F:12])([CH3:13])=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ncccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)c1ncccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |